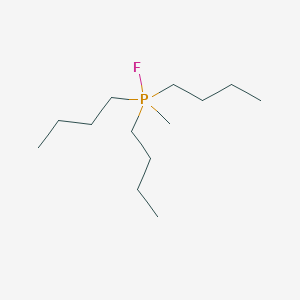
Tributyl(fluoro)methyl-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl(fluoro)methyl-lambda~5~-phosphane is an organophosphorus compound that features a phosphorus atom bonded to three butyl groups, a fluorine atom, and a methyl group. This compound is part of the broader class of tertiary phosphines, which are known for their applications in various fields, including catalysis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tributyl(fluoro)methyl-lambda~5~-phosphane typically involves the reaction of a suitable phosphorus precursor with butyl and methyl groups under controlled conditions. One common method is the reaction of phosphorus trichloride with butyl and methyl Grignard reagents, followed by fluorination. The reaction conditions often require an inert atmosphere to prevent oxidation and degradation of the phosphine.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Tributyl(fluoro)methyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form the corresponding phosphine oxide.
Substitution: Can undergo nucleophilic substitution reactions with electrophiles.
Complexation: Forms complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen at room temperature.
Substitution: Requires electrophiles such as alkyl halides under mild conditions.
Complexation: Involves transition metal salts or complexes in an inert atmosphere.
Major Products Formed
Oxidation: this compound oxide.
Substitution: Various substituted phosphines depending on the electrophile used.
Complexation: Metal-phosphine complexes with potential catalytic activity.
Scientific Research Applications
Tributyl(fluoro)methyl-lambda~5~-phosphane has several scientific research applications:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of tributyl(fluoro)methyl-lambda~5~-phosphane involves its ability to coordinate with metal centers and participate in catalytic cycles. The phosphorus atom acts as a nucleophile, forming bonds with electrophilic metal centers, thereby facilitating various catalytic processes. The fluorine and methyl groups influence the electronic properties of the phosphine, enhancing its reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Tributylphosphine: Similar structure but lacks the fluorine and methyl groups.
Triphenylphosphine: Contains phenyl groups instead of butyl groups.
Trimethylphosphine: Contains methyl groups instead of butyl groups.
Uniqueness
Tributyl(fluoro)methyl-lambda~5~-phosphane is unique due to the presence of both fluorine and methyl groups, which impart distinct electronic and steric properties. These modifications enhance its reactivity and make it a valuable ligand in catalysis and other applications.
Properties
CAS No. |
36121-19-4 |
|---|---|
Molecular Formula |
C13H30FP |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
tributyl-fluoro-methyl-λ5-phosphane |
InChI |
InChI=1S/C13H30FP/c1-5-8-11-15(4,14,12-9-6-2)13-10-7-3/h5-13H2,1-4H3 |
InChI Key |
LQJPONADDGDFAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(C)(CCCC)(CCCC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


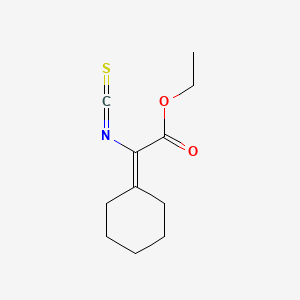
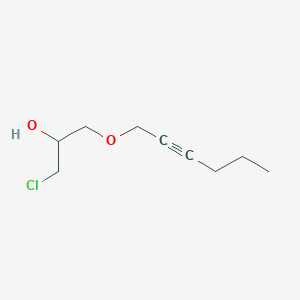
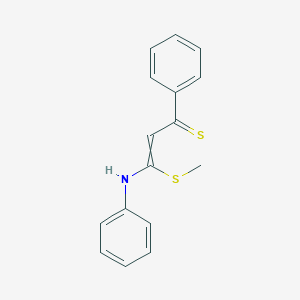


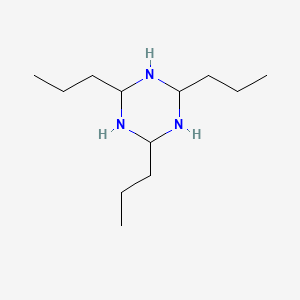
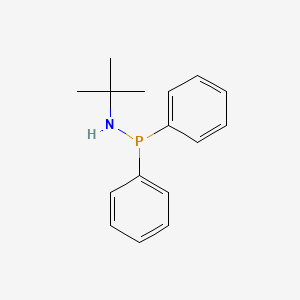

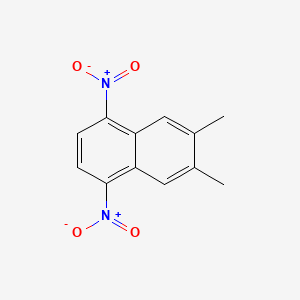
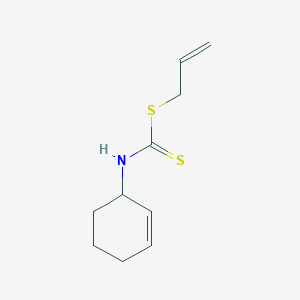
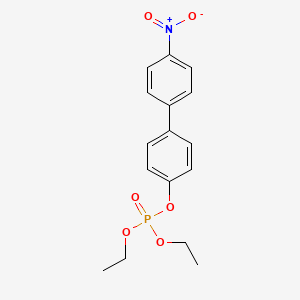

![4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid](/img/structure/B14666107.png)
![5-[4-(Pentyloxy)phenyl]-2-phenylpyrimidine](/img/structure/B14666109.png)
